molecular formula C24H27NO6 B2594739 propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 845982-90-3

propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2594739
CAS No.: 845982-90-3
M. Wt: 425.481
InChI Key: XHBYSJKZLWBTPX-UHFFFAOYSA-N
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Description

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound that belongs to the class of coumarin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with propyl 4-hydroxybenzoate under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, green solvents, and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets and pathways. For instance, its anti-cancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of a coumarin core with a benzoate ester group enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

propyl 4-[8-(diethylaminomethyl)-7-hydroxy-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-4-13-29-24(28)16-7-9-17(10-8-16)31-21-15-30-23-18(22(21)27)11-12-20(26)19(23)14-25(5-2)6-3/h7-12,15,26H,4-6,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBYSJKZLWBTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3CN(CC)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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